molecular formula C18H22N4O4S B2864488 METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 909574-38-5

METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B2864488
CAS No.: 909574-38-5
M. Wt: 390.46
InChI Key: RICCVDQPOLWKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various functional groups such as methoxy, ethyl, and methylthio groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide to form a chalcone intermediate. This intermediate is then reacted with 1H-1,2,4-triazol-5-amine in the presence of a base like triethylamine to form the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of calcium channels, influencing the flow of calcium ions across cell membranes . Additionally, it may interact with corticotropin-releasing factor 1 receptors, affecting stress-related pathways and potentially providing therapeutic benefits in conditions such as anxiety and depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 7-(2,3-DIMETHOXYPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-6-11-13(16(23)26-4)14(22-17(19-11)20-18(21-22)27-5)10-8-7-9-12(24-2)15(10)25-3/h7-9,14H,6H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICCVDQPOLWKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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